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Ergosta-4,6,8(14),22-Tetraen-3-One

Cat. No.: B108213
CAS No.: 19254-69-4
M. Wt: 392.6 g/mol
InChI Key: OIMXTYUHMBQQJM-HSVWHVBGSA-N
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Description

Historical Context and Discovery within Steroid Chemistry Research

The discovery of Ergosta-4,6,8(14),22-tetraen-3-one is intrinsically linked to the broader exploration of steroids and their metabolites in fungi. It was identified as a metabolite of ergosterol (B1671047), a primary sterol found in fungi. researchgate.net The initial isolation and characterization of this compound were often conducted in the context of phytochemical investigations of fungi with a history of use in traditional medicine, such as Polyporus umbellatus, Ganoderma applanatum, and Cordyceps sinensis. nih.govmedchemexpress.com Its fluorescent properties made it a notable compound for easy qualitative and quantitative analysis, leading to its study as a potential marker for the standardization of these medicinal fungi. researchgate.net Early research focused on elucidating its structure using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy. nih.gov

Significance as a Bioactive Natural Product in Contemporary Research

The significance of this compound in modern research stems from its diverse and potent bioactive properties. It has demonstrated a range of pharmacological effects, positioning it as a promising natural product for further investigation. Key areas of its bioactivity include:

Cytotoxic and Anti-cancer Activity: A substantial body of research has focused on the cytotoxic effects of this compound against various cancer cell lines. Studies have shown its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For instance, it has been observed to induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. nih.gov

Anti-inflammatory Activity: The compound has exhibited anti-inflammatory properties. Research has shown its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. nih.gov One study reported its inhibitory activity on NO production in RAW 264.7 cells stimulated by lipopolysaccharide, with an IC50 value of 28.96 microM. nih.gov

Diuretic Activity: Traditional use of fungi containing this steroid for promoting diuresis led to investigations into its diuretic effects. Studies have indicated that this compound possesses anti-aldosteronic diuretic effects. researchgate.net

Immunosuppressive Activity: Research has also pointed towards the immunosuppressive potential of this compound, although this area requires more extensive investigation.

Anti-diabetic Effects: More recent research has explored the anti-diabetic properties of this compound. A study on its effects in diabetic models showed a significant reduction in fasting blood glucose levels and improvements in other metabolic parameters. nih.gov

The following table summarizes some of the key bioactive findings for this compound:

BioactivityCell Line/ModelObserved EffectsReference
CytotoxicityHuman hepatocellular carcinoma (HepG2)Induces G2/M cell cycle arrest and apoptosis. nih.gov
Anti-inflammatoryRAW 264.7 macrophagesInhibits nitric oxide production. nih.gov
DiureticAnimal modelsExhibits anti-aldosteronic diuretic effects. researchgate.net
Anti-diabeticDiabetic rat modelReduces fasting blood glucose and improves metabolic markers. nih.gov

Overview of Research Trajectories and Interdisciplinary Importance

The research on this compound has followed a trajectory from initial isolation and structural elucidation to in-depth investigations of its pharmacological activities. This has led to its recognition as a molecule of interdisciplinary importance.

In the field of pharmacology and drug discovery , it is being explored as a lead compound for the development of new anti-cancer and anti-inflammatory agents. Its mechanisms of action, particularly in inducing apoptosis in cancer cells, are a key area of study.

In traditional medicine and pharmacognosy , its role as a marker compound for the quality control and standardization of medicinal fungi is significant. researchgate.net This ensures the consistency and efficacy of herbal preparations.

Furthermore, its synthesis and the study of its biosynthesis in fungi are of interest in the field of natural product chemistry . acs.org The unique fluorescent properties of this compound also present opportunities for its use as a probe in biochemical studies. researchgate.net

The ongoing research into this compound highlights the value of natural products in providing novel chemical scaffolds for therapeutic development and as tools for understanding complex biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O B108213 Ergosta-4,6,8(14),22-Tetraen-3-One CAS No. 19254-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/b8-7+/t19-,20+,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMXTYUHMBQQJM-HSVWHVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296846
Record name Ergosta-4,6,8(14),22-tetraen-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-69-4
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19254-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosta-4,6,8(14),22-tetraen-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source EPA DSSTox
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Record name ERGOSTA-4,6,8(14),22-TETRAEN-3-ONE
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Occurrence and Isolation Strategies from Natural Sources

Ergosta-4,6,8(14),22-tetraen-3-one has been identified in a diverse range of fungi, highlighting its significance as a fungal metabolite. Researchers have developed various strategies to isolate and characterize this compound from its natural sources.

Isolation from Polyporus umbellatus Sclerotia

The sclerotia of Polyporus umbellatus, a type of mushroom, are a known source of this compound. researchgate.netpsu.edu This fungus, which causes a white rot in hardwoods, has bumpy, dark brown to black sclerotia. psu.edu Studies have reported the isolation of this compound from the sclerotia and have investigated its cytotoxic activities. researchgate.netpsu.edu The methanol (B129727) extracts of the sclerotia, in particular, have been shown to contain the compound. psu.edu

Fungal Source Part Used Key Findings
Polyporus umbellatusSclerotiaIsolation of this compound; demonstrated cytotoxic effects. researchgate.netpsu.edu

Identification in Pholiota adiposa

This compound has also been obtained from the medicinal fungus Pholiota adiposa. mdpi.com Research has focused on the potential applications of this compound derived from P. adiposa. mdpi.com

Presence in Russula cyanoxantha and Cordyceps sinensis Mycelia

The compound is a known bioactive steroid found in various medicinal fungi, including Russula cyanoxantha and the mycelia of Cordyceps sinensis. nih.govchemfaces.comebi.ac.uk Its presence in these fungi has prompted further investigation into its biological activities. nih.govchemfaces.com

Detection in Xylaria Species

A fluorescent constituent identified as this compound was isolated from the methanolic extract of a Xylaria species collected in Vietnam. nih.gov The structure of the compound was determined using 2D NMR, high-resolution MS, IR, and UV spectroscopy. nih.gov It has also been isolated from an endolichenic Xylaria sp. ebi.ac.uk

Fungal Source Extraction Method Analytical Techniques
Xylaria sp.Methanolic extract2D NMR, HR-MS, IR, UV spectroscopy nih.gov

Isolation from Ganoderma applanatum and Ganoderma lucidum Fruiting Bodies

This compound is an ergosteroid that has been isolated from the fruiting bodies of Ganoderma applanatum. medchemexpress.com Additionally, it has been identified as a metabolite of ergosterol (B1671047) in Ganoderma lucidum. mdpi.com

Characterization in Omphalia lapidescens

While specific details on the isolation from Omphalia lapidescens are not extensively documented in the provided search results, the compound is known to be a constituent of various fungi, and its presence in Omphalia lapidescens is noted in the broader context of fungal metabolites.

Plant and Other Biological Systems as Sources

While this article's scope includes the potential occurrence of this compound in the plant species Arnebia euchroma and Lithospermum erythrorhizon, extensive searches of available scientific literature did not yield specific confirmation of its presence in these plants. These species are primarily known for producing naphthoquinone pigments like shikonin.

Beyond fungi, this compound has been detected in other biological contexts, often as a result of fungal association. It has been identified along with ergosterol and ergosterol peroxide in ergoty barley, rye, and other grasses. fao.org The presence in these grasses is attributed to infection by the ergot fungus, Claviceps purpurea, which produces these steroidal compounds. fao.org

Interestingly, one report notes the presence of this compound in the acetate (B1210297) extract of sheep kidney, suggesting its potential existence within animal tissues, although the metabolic origin in this context is not fully elucidated.

Advanced Extraction and Purification Techniques for Research Applications

The isolation and purification of this compound for research purposes involve multi-step processes utilizing modern chromatographic and spectroscopic methods. The compound's inherent fluorescence makes it a useful marker for tracking during extraction and for the standardization of crude fungal extracts. researchgate.net

A typical extraction process begins with a solvent extract of the source material, such as a methanolic or ethanol (B145695) (EtOH) extract of the fungal body or mycelia. nih.govresearchgate.net This crude extract is then subjected to various chromatographic techniques for fractionation and purification.

Commonly employed methods include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or RP-18 (reversed-phase) to separate compounds based on polarity. researchgate.net

Thin-Layer Chromatography (TLC): Preparative TLC is used for final purification steps, while analytical TLC, often leveraging the compound's fluorescence, is used to monitor the separation process. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical quantification and preparative isolation of the compound from complex mixtures. researchgate.net

Once a purified compound is obtained, its structural identity is confirmed using a combination of advanced spectroscopic techniques.

Table 2: Analytical Techniques for the Elucidation of this compound

Technique Purpose Reference
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule (e.g., 2D NMR). nih.govresearchgate.net
Mass Spectrometry (MS) Determines the precise molecular weight and fragmentation pattern (e.g., High-Resolution Electrospray Ionization MS). nih.govresearchgate.net
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as the ketone group. nih.gov
Ultraviolet (UV) Spectroscopy Provides information about the conjugated double bond system responsible for its UV absorbance and fluorescence. nih.gov

These sophisticated methods are crucial for obtaining the high-purity this compound required for detailed biological and chemical studies.

Biosynthetic Pathways and Precursors of Ergosta 4,6,8 14 ,22 Tetraen 3 One

Ergosterol (B1671047) as a Key Biosynthetic Precursor

Ergosterol is firmly established as the key biosynthetic precursor to Ergosta-4,6,8(14),22-tetraen-3-one. This compound is a well-documented metabolite of ergosterol, identified in various fungal species, including the medicinal mushroom Polyporus umbellatus. researchgate.net The direct conversion of ergosterol to this compound has been demonstrated, highlighting the foundational role of ergosterol in the synthesis of this and other related steroids. researchgate.net The ergosterol biosynthetic pathway itself is a complex process, starting from acetyl-CoA and proceeding through key intermediates like lanosterol (B1674476) and zymosterol, which are essential for the formation of the ergostane (B1235598) skeleton. nih.gov

Enzymatic Transformations and Metabolic Conversion Research

The transformation of ergosterol into this compound is a process governed by specific enzymatic activities. While the precise enzymes responsible for each step in this specific conversion are not all fully elucidated, the broader context of ergosterol metabolism in fungi points to the involvement of a suite of oxidative enzymes. The ergosterol biosynthetic pathway is known to be targeted by various antifungal agents that inhibit key enzymes such as 14-α sterol demethylase (a cytochrome P450 enzyme) and C-8 sterol isomerase. frontiersin.orgfrontiersin.org

The conversion is understood to proceed through oxidative modifications of the ergosterol molecule. Research has shown that the inhibition of different enzymes in the ergosterol pathway leads to the accumulation of various sterol intermediates, underscoring the pathway's complexity and the specificity of its enzymatic steps. frontiersin.org The formation of this compound from ergosterol likely involves a series of dehydrogenation and isomerization reactions catalyzed by specific fungal enzymes to create the characteristic conjugated tetraene system.

Mechanistic Studies of Ergostane Skeleton Rearrangements

The formation of this compound from ergosterol necessitates a rearrangement of the double bond system within the ergostane skeleton. While detailed mechanistic studies specifically for this transformation are limited, the general principles of steroid skeleton rearrangements in fungi are informative. After the initial biosynthesis of the ergostane framework, subsequent enzymatic modifications can lead to various structural alterations, including the shifting of double bonds.

The conversion of the typical Δ5,7-diene system of ergosterol to the Δ4,6,8(14),22-tetraene structure of the final product is a significant chemical transformation. This process likely involves a series of enzymatic oxidation and dehydration steps to introduce the additional conjugated double bonds. The stability of the resulting conjugated system would be a thermodynamic driving force for the reaction. The study of related rearranged ergostane-type natural products provides a framework for understanding the potential enzymatic logic behind such transformations, which often involve cytochrome P450 monooxygenases and other oxidative enzymes.

Investigation of Intermediate Metabolites in Biosynthesis

A critical breakthrough in understanding the biosynthesis of this compound has been the identification of ergosterol peroxide as a key intermediate metabolite. nih.gov In vivo studies with the fungus Penicillium rubrum have demonstrated the direct incorporation of ergosterol peroxide to form this compound. nih.gov Ergosterol peroxide itself is formed from the photo-oxygenation or enzymatic oxidation of ergosterol. mdpi.com

The biosynthetic pathway is believed to proceed with the conversion of ergosterol to ergosterol peroxide, which is then further metabolized to yield this compound. The content of both ergosterol peroxide and this compound has been observed to change during the different growth periods of fungi like Inonotus hispidus, suggesting a dynamic biosynthetic relationship between these compounds. researchgate.net While other intermediates in the general ergosterol pathway, such as lanosterol and zymosterol, are well-known, ergosterol peroxide is the most directly implicated intermediate in the specific biosynthetic route leading to this compound. nih.gov

Chemical Synthesis and Derivatization Strategies for Research

Total Synthesis Approaches to Ergosta-4,6,8(14),22-tetraen-3-one

While total synthesis provides a route to complex molecules from simple precursors, the primary focus for this compound has been on more efficient semi-synthetic approaches. Due to the structural complexity of the steroidal backbone, a complete de novo synthesis is an exceptionally challenging undertaking. The availability of ergosterol (B1671047), a structurally similar and abundant natural product, makes semi-synthesis the more practical and widely adopted strategy for obtaining this compound for research.

Synthetic Routes from Ergosterol and Related Steroids

The most common and practical method for preparing this compound is through the chemical transformation of ergosterol. Ergosterol is an ideal starting material as it already contains the necessary carbon skeleton and side chain. The key transformation involves the oxidation of the 3β-hydroxyl group and the rearrangement of the double bonds in the B-ring to form the conjugated enone system.

A key reaction in this synthesis is the Oppenauer oxidation . nih.govwikipedia.org This method uses an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a ketone like acetone, to selectively oxidize the secondary alcohol at the C-3 position to a ketone. nih.govwikipedia.org A notable variant is the Wettstein-Oppenauer reaction , which is particularly useful for converting Δ⁵-3β-hydroxy steroids into Δ⁴,⁶-3-ketosteroids in a single step using benzoquinone as the hydrogen acceptor. wikipedia.org The reaction proceeds by oxidizing the C-3 alcohol and inducing a migration of the double bond from the C5-C6 position to create the conjugated C4-C5 and C6-C7 double bonds. One reported synthesis using ergosterol as the substrate achieved a yield of 72%. researchgate.net

The general transformation from ergosterol to an intermediate dienone is a critical step. Further steps are then required to introduce the third double bond at the C8(14) position to yield the final tetraenone product.

Reaction Step Starting Material Key Reagents Product Notes
Oxidation and IsomerizationErgosterol (a Δ⁵,⁷-dien-3β-ol)Aluminum isopropoxide, Acetone/BenzoquinoneErgosta-4,6-dien-3-one intermediateThe Oppenauer or Wettstein-Oppenauer reaction oxidizes the C3-hydroxyl and rearranges the B-ring double bonds.
DehydrogenationErgosta-4,6-dien-3-one intermediateDehydrogenation agentThis compoundIntroduces the C8(14) double bond to complete the conjugated system.

Synthesis of Novel this compound Derivatives

To investigate the structure-activity relationships and to potentially discover analogs with enhanced properties, researchers have developed methods to synthesize novel derivatives of this compound. These modifications typically target the steroidal core or the side chain.

The introduction of an alkoxy group, such as a methoxy (B1213986) group, at the C-6 position of the steroid core is a strategy employed to modify the electronic and steric properties of the conjugated system. This modification can influence the molecule's interaction with biological targets and alter its pharmacokinetic profile. The synthesis of such derivatives often involves the reaction of an appropriate intermediate with an alcohol under acidic or basic conditions. For example, the synthesis of methoxy derivatives of other natural products like resveratrol (B1683913) has been pursued to increase lipophilicity and improve metabolic stability. mdpi.com

The introduction of hydroxyl or epoxide functionalities can significantly alter the biological activity of a steroid by changing its polarity and providing new points for hydrogen bonding.

Hydroxylated Analogs: The synthesis of hydroxylated derivatives can be achieved through various oxidative methods. For instance, selenium dioxide is known to be effective for the allylic hydroxylation of steroids. nih.gov The isolation of hydroxylated metabolites from natural sources, such as 25-hydroxy-ergosta-4,6,8(14),22e-tetraen-3-one, confirms the chemical feasibility and biological relevance of such structures. scielo.br Studies on related ergostane-type steroids have shown that the presence of a hydroxyl group at C-7, in conjunction with a Δ⁸⁽¹⁴⁾ double bond, can be crucial for cytotoxic activity. mdpi.com

Epoxidized Analogs: Epoxidation of the double bonds within the ergostane (B1235598) skeleton is a common strategy to produce reactive intermediates for further elaboration or to generate analogs with distinct biological profiles. Reagents like meta-chloroperoxybenzoic acid (mCPBA) are frequently used for the epoxidation of steroidal alkenes. nih.gov The resulting epoxides can be isolated or opened with various nucleophiles to generate a library of new derivatives. nih.gov For example, 5α,6α-epoxides of ergosterol derivatives are known and serve as precursors for other modified steroids. mdpi.com

Derivative Type Synthetic Strategy Key Reagents Example Precursor
HydroxylatedAllylic OxidationSelenium Dioxide (SeO₂)Ergosterol derivative
EpoxidizedAlkene Epoxidationm-Chloroperoxybenzoic acid (mCPBA)Ergosterol derivative
6-AlkoxyNucleophilic AdditionAlcohol (e.g., Methanol), Acid/Base catalystActivated ergone (B1207531) intermediate

Methodological Advancements in Chemical Modification for SAR Studies

Methodological advancements in the chemical modification of this compound are driven by the need to conduct detailed structure-activity relationship (SAR) studies. SAR studies are essential for identifying the key structural features (pharmacophores) responsible for the compound's biological effects.

The general approach involves the systematic modification of different parts of the molecule, including:

The A, B, and C rings: Introducing or altering substituents like hydroxyl, keto, or alkoxy groups. Modifying the pattern of unsaturation is also a key strategy.

The Side Chain: Alterations to the length, branching, and functionalization of the C-17 side chain can have a significant impact on activity.

For example, the synthesis of a series of analogs with variations in the side chain or the substitution pattern on the steroid nucleus allows researchers to probe the importance of these regions for a specific biological outcome. nih.gov The finding that a 7-hydroxy group combined with the Δ⁸⁽¹⁴⁾ bond enhances cytotoxicity is a direct result of such SAR-driven synthesis. mdpi.com These studies rely on the development of robust and versatile synthetic methods that allow for the targeted modification of the lead compound, ultimately guiding the design of more potent and selective analogs.

Biological Activities and Pharmacological Potential of Ergosta 4,6,8 14 ,22 Tetraen 3 One

Anticancer and Cytotoxic Effects

Scientific investigations have consistently highlighted the cytotoxic potential of Ergosta-4,6,8(14),22-tetraen-3-one against a variety of human cancer cell lines. This activity is attributed to its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.

Activity against Human Hepatocellular Carcinoma (HepG2) Cells

This compound exhibits remarkable anti-proliferative activity against human hepatocellular carcinoma (HepG2) cells. nih.gov Studies show that the compound effectively curtails the growth of these liver cancer cells. ebi.ac.uk The mechanism behind this effect involves the induction of cell cycle arrest and apoptosis, positioning it as a compound of interest in liver cancer research. nih.govcymitquimica.com

Cytotoxicity against Gastric Cancer Cells

The compound has demonstrated cytotoxic activity against human gastric cancer cells. cymitquimica.comchemfaces.com Research has identified its inhibitory effects on the AGS human gastric adenocarcinoma cell line. psu.edu The 50% inhibitory concentration (IC50) against AGS cells has been measured at 22 μg/mL, indicating a moderate cytotoxic response. psu.edu

Inhibitory Effects on Other Cancer Cell Lines (e.g., HT-29, HeLa 229, Hep3B)

The cytotoxic profile of this compound extends to several other cancer cell lines. researchgate.net It has been shown to inhibit the growth of HT-29 (colon cancer), HeLa 229 (cervix cancer), and Hep3B (liver cancer) cells in a dose-dependent manner. psu.edu The cytotoxic activity varies between cell lines, with stronger effects observed against Hep3B and HT-29 cells compared to HeLa 229 and AGS cells. psu.edu

Table 1: Cytotoxic Activity (IC50) of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (μg/mL)Reference
Hep3BLiver Cancer5.0 psu.edu
HT-29Colon Cancer7.2 psu.edu
AGSStomach Cancer22.0 psu.edu
HeLa 229Cervix Cancer26.3 psu.edu

Induction of Apoptosis in Cancer Cells

A key mechanism underlying the anticancer effects of this compound is the induction of apoptosis. nih.gov Treatment of HepG2 cells with this compound leads to classic apoptotic markers, including chromatin condensation, nuclear fragmentation, and the exposure of phosphatidylserine (B164497) on the cell surface. nih.gov The apoptotic process is activated through both the intrinsic and extrinsic pathways. nih.gov This is evidenced by the activation of caspase-3, caspase-8, and caspase-9, the cleavage of poly (ADP-ribose) polymerase (PARP), an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.govchemfaces.com

Cell Cycle Arrest Mechanisms (e.g., G2/M arrest)

In addition to apoptosis, this compound exerts its anticancer effects by interfering with the cell division cycle. nih.gov Research has specifically shown that it induces G2/M phase cell cycle arrest in HepG2 cells. nih.govchemfaces.com By preventing cancer cells from proceeding through the G2 (gap 2) phase and into the M (mitosis) phase, the compound effectively halts their proliferation. nih.gov

Table 2: Documented Mechanisms of Action in HepG2 Cells

MechanismSpecific EffectReference
Cell Cycle ArrestInduces G2/M phase arrest nih.govchemfaces.com
Inhibits cell proliferation nih.gov
Induction of ApoptosisActivates caspase-3, -8, and -9 nih.gov
Induces PARP cleavage nih.gov
Upregulates Bax expression nih.gov
Downregulates Bcl-2 expression nih.gov
Causes chromatin condensation and nuclear fragmentation nih.gov

Immunomodulatory and Anti-inflammatory Actions

Beyond its cytotoxic properties, this compound possesses immunomodulatory and anti-inflammatory capabilities. researchgate.net A significant finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. chemfaces.comnih.gov Overproduction of NO is a hallmark of inflammatory processes. The compound demonstrated this inhibitory effect with an IC50 value of 28.96 μM, suggesting a potent anti-inflammatory action. chemfaces.comnih.gov This activity points to its potential for modulating inflammatory responses.

Inhibition of Nitric Oxide (NO) Production in Macrophages (RAW 264.7 cells)

Research has shown that this compound can effectively suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. One study identified its potent inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 28.96 µM nih.govchemfaces.com. This inhibition of NO production is a significant indicator of the compound's anti-inflammatory potential.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

Cell LineStimulantCompoundIC50 ValueReference
RAW 264.7Lipopolysaccharide (LPS)This compound28.96 µM nih.govchemfaces.com

Overall Immunosuppressive Activities

Beyond its impact on NO production, this compound has been reported to possess broader immunosuppressive activities medchemexpress.comchemicalbook.comresearchgate.net. These activities are crucial for its potential in managing autoimmune disorders and other inflammatory conditions. The compound's ability to modulate the immune response has been highlighted in several reviews of its pharmacological profile medchemexpress.comchemicalbook.com. This suggests a mechanism that extends beyond single-pathway inhibition to a more comprehensive regulation of immune functions.

Renoprotective Properties

The compound has shown significant promise in protecting the kidneys from injury and progressive disease, as demonstrated in preclinical models.

Protection Against Early Renal Injury in Aristolochic Acid Nephropathy Models

In a rat model of aristolochic acid (AA) nephropathy, a condition known to cause rapid and severe tubulointerstitial injury, this compound demonstrated a protective effect against early renal damage nih.govbiosynth.comnih.gov. Treatment with the compound was found to suppress the elevation of key indicators of kidney damage, including blood urea (B33335) nitrogen (BUN), creatinine, and proteinuria nih.gov. Histopathological examination of the kidneys from the treated group also revealed fewer lesions compared to the untreated group nih.gov.

Table 2: Protective Effects of this compound in a Rat Model of Aristolochic Acid Nephropathy

BiomarkerEffect of Aristolochic AcidEffect of this compound TreatmentReference
Blood Urea Nitrogen (BUN)Progressive ElevationSuppressed Elevation nih.gov
CreatinineProgressive ElevationSuppressed Elevation nih.gov
ProteinuriaProgressive ElevationSuppressed Elevation nih.gov
Urinary N-acetyl-β-D-glucosaminidase (NAG)Progressive ElevationSuppressed Elevation nih.gov
Kidney LesionsObserved ProgressionFewer Lesions Observed nih.gov

Amelioration of Renal Fibrosis

A critical aspect of the renoprotective properties of this compound is its ability to combat renal fibrosis, a common pathway to end-stage renal disease. Studies have confirmed that this compound can prevent the progression of renal injury and the subsequent development of renal fibrosis nih.govnih.gov. Early administration of the compound is suggested to be crucial in preventing the progression of renal injury that leads to fibrosis nih.govnih.gov. While the precise mechanisms are still under investigation, the transforming growth factor-beta (TGF-β) pathway is a known key mediator in renal fibrosis frontiersin.orgmdpi.com.

Antimicrobial and Antifungal Efficacy

This compound has been identified as a potential antimicrobial agent, exhibiting broad-spectrum activity against both bacteria and fungi biosynth.com.

Antibacterial Activity (e.g., Streptococcus mutans, Staphylococcus aureus, Escherichia coli)

Research has indicated that this compound possesses antibacterial properties. One study highlighted its potential to inhibit the growth of bacteria by affecting their energy metabolism biosynth.com. Another study reported that the compound exhibited substantial antimicrobial activity against Escherichia coli and Staphylococcus aureus researchgate.net. While specific minimum inhibitory concentration (MIC) values for the parent compound against these bacteria are not widely reported, the consistent observation of its antibacterial effects underscores its potential as a lead compound for developing new antimicrobial agents.

Potential as Antifungal Agent

This compound has been identified as having broad-spectrum antimicrobial activity, which includes action against fungi. biosynth.com While it is a known metabolite in several fungal species, research indicates its potential to inhibit the growth of pathogenic fungi. amanote.combiosynth.com Studies on related compounds isolated from fungi have also shown synergistic antifungal activity against pathogens like Candida albicans when used in combination with other antifungal agents. ebi.ac.uk

Anti-diabetic Research

This compound, isolated from the edible and medicinal fungus Pholiota adiposa, has demonstrated significant anti-diabetic effects in preclinical studies. nih.govnih.gov In a study involving diabetic rat models, treatment with this compound led to notable improvements in several key metabolic and health indicators. nih.gov

The treatment resulted in a significant decrease in fasting blood glucose levels and an increase in body weight compared to the diabetic control group. nih.gov Furthermore, the compound positively modulated lipid profiles by decreasing the levels of triacylglycerol (TG), total cholesterol (TC), and low-density lipoprotein-cholesterol (LDL-C), while increasing the beneficial high-density lipoprotein-cholesterol (HDL-C). nih.gov

The research also highlighted the compound's ability to enhance the body's antioxidant defense system. The levels of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), were all increased in the treatment groups. nih.gov Histopathological analysis showed that this compound treatment helped restore the morphology and function of pancreatic islets, which are crucial for insulin (B600854) production. nih.gov The mechanism of action appears to involve the modulation of the IRS1/PI3K/AKT signaling pathway, a key pathway in glucose metabolism. nih.gov

Table 1: Effects of this compound in a Diabetic Rat Model

ParameterObserved Effect
Fasting Blood Glucose (FBG)Significant Reduction
Body WeightIncrease
Triacylglycerol (TG)Decrease
Total Cholesterol (TC)Decrease
Low-Density Lipoprotein-Cholesterol (LDL-C)Decrease
High-Density Lipoprotein-Cholesterol (HDL-C)Increase
Superoxide Dismutase (SOD)Increase
Catalase (CAT)Increase
Glutathione Peroxidase (GSH-Px)Increase

Diuretic Activity and Renal Electrolyte Regulation

This compound, a marker component of the medicinal fungus Polyporus umbellatus, has been investigated for its diuretic properties. researchgate.netnih.gov Research indicates that the compound possesses an anti-aldosteronic diuretic effect. researchgate.net In studies using deoxycorticosterone acetate (B1210297) (DOCA)-treated rats, the compound helped to normalize the urinary sodium-to-potassium (Na/K) ratio. researchgate.net This suggests that it can counteract the effects of aldosterone, a hormone that promotes sodium retention and potassium excretion in the kidneys. researchgate.net A simple and specific HPLC method has been developed for the pharmacokinetic study of this compound in rats, facilitating further research into its diuretic activity. nih.gov

Ligninolytic-Inducing Activity in Fungi

Beyond its pharmacological potential, this compound plays a role in fungal metabolism. It has been identified as a metabolite of ergosterol (B1671047) in the white-rot fungus Phanerochaete sordida YK-624. nih.gov Research has shown that this compound, along with ergosterol and another metabolite, significantly enhances the lignin-degrading activity of the fungus. nih.gov Lignin (B12514952) is a complex polymer in plant cell walls, and its degradation is a critical process in carbon cycling and various biotechnological applications. This was the first report to identify such ligninolytic-inducing compounds produced by white-rot fungi. nih.gov

Other Emerging Biological Activities

This compound has demonstrated a range of other promising biological activities in various preclinical models.

Cytotoxic and Anti-Cancer Activity: The compound exhibits cytotoxic effects against several human cancer cell lines. researchgate.netchemfaces.com It has been shown to induce G2/M cell cycle arrest and apoptosis (programmed cell death) in human hepatocellular carcinoma (HepG2) cells. nih.govchemfaces.comcymitquimica.com The mechanism involves both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and the modulation of Bcl-2 family proteins. nih.govchemfaces.com

Nephroprotective Effects: Studies have shown that this compound can provide protection against kidney damage. chemfaces.com In a rat model of aristolochic acid I-induced nephropathy, a condition that leads to severe tubulointerstitial injury, early administration of the compound was found to prevent the progression of renal injury and subsequent fibrosis. biosynth.comnih.govchemfaces.com

Anti-inflammatory Activity: The compound has shown potential as an anti-inflammatory agent. In one study, it inhibited the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 cells, with an IC₅₀ value of 28.96 µM. chemfaces.comnih.gov Overproduction of NO is a hallmark of inflammatory processes.

Table 2: Summary of Other Biological Activities

ActivityModel SystemKey Research Finding
Cytotoxic/Anti-Cancer Human Hepatocellular Carcinoma (HepG2) cellsInduces G2/M cell cycle arrest and apoptosis. nih.govchemfaces.com
Nephroprotective Aristolochic Acid I-induced nephropathy rat modelConfers protection against early renal injury and fibrosis. biosynth.comchemfaces.com
Anti-inflammatory Lipopolysaccharide-stimulated RAW 264.7 cellsInhibits nitric oxide (NO) production. chemfaces.comnih.gov

Molecular Mechanisms of Action and Cellular Target Research

Involvement of Caspase-Dependent Apoptotic Pathways

Studies have shown that Ergosta-4,6,8(14),22-tetraen-3-one induces apoptosis in a caspase-dependent manner in human hepatocellular carcinoma (HepG2) cells. nih.govchemfaces.com This indicates that the compound triggers a cascade of specific enzymes that are central to the execution of apoptosis. The activation of these pathways is a critical component of its anti-proliferative effects. nih.gov

Treatment of HepG2 cells with this compound leads to the activation of key initiator and effector caspases. nih.govchemfaces.com Specifically, the activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is typically initiated by external death signals. nih.gov Concurrently, the activation of caspase-9 points to the engagement of the intrinsic apoptotic pathway, which responds to internal cellular stress. nih.gov Both of these pathways converge on the activation of caspase-3, the primary executioner caspase, which then carries out the systematic disassembly of the cell. nih.govchemfaces.com The simultaneous activation of both intrinsic and extrinsic pathways highlights a multi-pronged approach by which this compound induces apoptosis. nih.gov

A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a hallmark of caspase-dependent apoptosis. Investigations have confirmed that in cells treated with this compound, PARP is cleaved. nih.govchemfaces.com This event not only serves as a marker for apoptosis but also ensures that the cell's DNA repair mechanisms are inactivated, thus committing the cell to its demise.

Regulation of Apoptotic Proteins (e.g., Bax and Bcl-2)

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Research has demonstrated that this compound influences the balance of these proteins. nih.govchemfaces.com Treatment with the compound results in the up-regulation of Bax expression and the down-regulation of Bcl-2 expression in HepG2 cells. nih.govchemfaces.com This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway that leads to the release of pro-apoptotic factors and subsequent caspase activation.

Table 1: Effects of this compound on Apoptotic Proteins

ProteinEffect of TreatmentImplication in Apoptosis
Bax Up-regulationPro-apoptotic
Bcl-2 Down-regulationPro-apoptotic

Cellular Processes Affected (e.g., Chromatin Condensation, Nuclear Fragmentation, Phosphatidylserine (B164497) Exposure)

The biochemical changes initiated by this compound manifest as distinct morphological and cellular alterations characteristic of apoptosis. nih.govchemfaces.com One of the key events observed is chromatin condensation and subsequent nuclear fragmentation. nih.govchemfaces.com Another critical indicator of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. nih.gov This exposure of phosphatidylserine on the cell surface acts as a signal for phagocytic cells to engulf the dying cell. nih.govchemfaces.com Studies utilizing FITC-annexin V/PI staining have confirmed this event in cells treated with the compound. nih.gov

Table 2: Cellular Events Induced by this compound

Cellular ProcessObservationMethod of Detection
Chromatin Condensation ObservedHoechst 33258 staining
Nuclear Fragmentation ObservedHoechst 33258 staining
Phosphatidylserine Exposure ObservedFITC-annexin V/PI staining

Interaction with Cellular Components (e.g., Human Serum Albumin)

The interaction of a compound with plasma proteins is a crucial determinant of its pharmacokinetic behavior. researchgate.net The binding of this compound to human serum albumin (HSA), the most abundant protein in human blood plasma, has been investigated. researchgate.netbiosynth.com Spectroscopic studies, including fluorescence spectroscopy, have revealed that the compound binds to HSA, forming an this compound-HSA complex. researchgate.net

Thermodynamic analysis indicates that the binding process is driven by both hydrogen bonds and hydrophobic interactions. researchgate.net Furthermore, displacement experiments with known site-specific markers, warfarin (B611796) and ibuprofen, have shown that this compound primarily binds to site I on the HSA molecule. researchgate.net This interaction can influence the distribution, metabolism, and efficacy of the compound in the body. The binding also causes a decrease in the α-helical content of HSA, inducing a slight unfolding of the protein's polypeptide chains. researchgate.net

Hypothesized Molecular Targets and Receptor Interactions

While the downstream effects on apoptotic pathways are well-documented, the precise initial molecular targets of this compound are still under investigation. Based on its demonstrated effects, it is hypothesized that the compound may interact with upstream components of the apoptotic signaling cascade. Its ability to induce both extrinsic and intrinsic pathways suggests it might act on cell surface death receptors or on intracellular stress sensors. nih.gov The regulation of Bcl-2 family proteins points towards potential interactions with signaling molecules that control their expression or activity. caltagmedsystems.co.uk Given its steroidal structure, interactions with nuclear receptors or other steroid-binding proteins could also be a possibility, although this remains to be experimentally verified.

Structure Activity Relationship Sar Studies of Ergosta 4,6,8 14 ,22 Tetraen 3 One and Its Analogs

Impact of Double Bond Positions on Biological Activity

The arrangement of double bonds within the ergostane (B1235598) skeleton is a critical determinant of biological activity. The conjugated tetraene system in Ergosta-4,6,8(14),22-tetraen-3-one is a key feature contributing to its cytotoxic properties.

Studies on various ergostane-type steroids have revealed that the presence and position of conjugated double bonds in the B-ring and adjacent positions are important for cytotoxicity. For instance, a comparative study of lanostane (B1242432) triterpenoids, which share a similar tetracyclic core with ergostanes, indicated that a conjugated double-bond system at Δ⁷,⁹⁽¹¹⁾ appeared to be more crucial for potent cytotoxic activity against K562 cancer cells than a Δ⁸ α,β-unsaturated ketone system. mdpi.com

Furthermore, research on ergosteroids from Pleurotus species has highlighted the diversity of double bond patterns, including conjugated trienes and dienes, which contribute to a range of biological activities, including inhibitory effects on nitric oxide production. nih.gov While a direct systematic study varying the double bond positions of this compound is not extensively documented, the collective evidence from related compounds underscores the significance of the unsaturation pattern in the steroid nucleus for biological efficacy. For example, the diepoxide derivative of an ergosterol (B1671047) analog showed the least activity, indicating the importance of the double bond for cytotoxic activity. nih.gov

Influence of Substituent Groups (e.g., Alkoxy, Hydroxyl) on Bioactivity

The introduction of substituent groups, such as hydroxyl (OH) and alkoxy (O-alkyl) moieties, at various positions on the ergostane framework can profoundly influence the biological activity of these compounds.

The presence of a 3-oxo group in this compound is a notable feature. In a study on cytotoxic ergosteroids from Stereum hirsutum, the reduction of a carbonyl group in a related compound led to a decrease in cytotoxicity, suggesting the importance of the keto group for activity. researchgate.net

The introduction of hydroxyl groups can also modulate activity. For instance, a study on polyposterones, a class of ergosteroids, revealed that those with two hydroxyl substituents on the side chain exhibited greater anti-inflammatory effects. mdpi.com In another study, the introduction of an acrylate (B77674) or propionate (B1217596) side chain at the C-3 position of ergosterol peroxide was found to be beneficial for enhancing its cytotoxic activity. researchgate.net

The presence of a peroxide bridge, as seen in ergosterol peroxide (a related compound), is a significant structural feature that imparts potent cytotoxic activity, a property that is absent in its parent compound, ergosterol. mdpi.com This highlights that specific oxygen-containing functionalities are critical for the anticancer effects of some ergosteroids.

Stereochemical Considerations in Biological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, within the ergostane molecule is another crucial factor governing its interaction with biological targets and, consequently, its efficacy. The ergostane skeleton contains multiple chiral centers, leading to the possibility of numerous stereoisomers.

While specific studies focusing solely on the stereochemistry of this compound are limited, research on the synthesis and biological evaluation of other sterol analogs often emphasizes the importance of stereoselective reactions. This implies that the specific spatial orientation of substituent groups and the fusion of the steroid rings are critical for biological activity. For example, the synthesis of novel sterol analogs from ergosterol through nitroso Diels-Alder reactions proceeded in a highly regio- and stereoselective manner, yielding compounds with anticancer activity. Current time information in Šiaulių rajono savivaldybė, LT. This stereochemical control was essential for obtaining the biologically active analogs.

The absolute configuration of new ergosteroids is often determined using advanced spectroscopic and computational methods, underscoring the importance of stereochemistry in characterizing these natural products and understanding their bioactivity. researchgate.netnih.gov

Comparative SAR with Parent Ergosterol and Other Ergosteroids

A comparative analysis of the structure-activity relationships of this compound with its biosynthetic precursor, ergosterol, and other related ergosteroids provides valuable insights into the structural features that confer cytotoxicity.

Ergosterol, which possesses a hydroxyl group at C-3 and a different double bond arrangement (Δ⁵,⁷,²²), generally exhibits weaker cytotoxic effects compared to many of its oxidized derivatives. mdpi.com For instance, this compound (also known as ergone) has demonstrated significant cytotoxic activity against several human cancer cell lines. researchgate.net

The table below presents a comparison of the cytotoxic activities of this compound and its parent compound, ergosterol, against various cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)
This compound Hep3B (Liver Cancer)5
HT-29 (Colon Cancer)7.2
AGS (Stomach Cancer)22
HeLa 229 (Cervix Cancer)26.3
Ergosterol Hep2 (Laryngeal Carcinoma)40

Data sourced from multiple studies. mdpi.comresearchgate.net

The data clearly indicates that this compound possesses significantly higher cytotoxic potency against liver and colon cancer cell lines compared to the reported cytotoxicity of ergosterol against a laryngeal carcinoma cell line. This difference can be attributed to the presence of the conjugated tetraene system and the 3-oxo group in this compound, which are absent in ergosterol.

Other ergosteroids, such as ergosterol peroxide, which contains a 5α,8α-peroxide bridge, also exhibit potent cytotoxic activity, often exceeding that of ergosterol. mdpi.com The introduction of a 9(11)-double bond in ergosterol peroxide has been shown to enhance aromatase inhibitory activity. mdpi.com These comparisons underscore that specific oxidative modifications and alterations in the double bond configuration of the ergostane skeleton are key strategies in the natural evolution and synthetic development of cytotoxic ergosteroids.

Pharmacokinetic and Biotransformation Research

Absorption and Distribution Studies in Preclinical Models

Pharmacokinetic studies in male Sprague-Dawley rats have provided initial insights into the absorption and distribution of Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone (B1207531). Following intravenous administration of a 20 mg/kg dose, the compound's concentration in plasma was measured over time to determine key pharmacokinetic parameters.

A study utilizing a high-performance liquid chromatography (HPLC) method with UV detection was developed for the determination of ergone in rat plasma. The analysis revealed that after a single intravenous dose, the compound's concentration in the plasma peaked and then declined over time. The mean residence time (MRT) for ergone in the rats was calculated to be 4.2 hours, with a half-life (t1/2) of 3.8 hours. The apparent volume of distribution (Vz) was found to be 2.8 liters per kilogram, and the total body clearance (CL) was 0.5 liters per hour per kilogram.

Detailed research on the tissue distribution of this compound in various organs and tissues following administration in preclinical models is not extensively available in the current scientific literature.

Pharmacokinetic Parameters of this compound in Rats

Parameter Value Unit
Dose 20 mg/kg
Cmax 1.6 µg/mL
Tmax 0.25 h
AUC(0-t) 4.3 µg·h/mL
AUC(0-∞) 4.5 µg·h/mL
t1/2 3.8 h
MRT 4.2 h
Vz 2.8 L/kg
CL 0.5 L/h/kg

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; MRT: Mean residence time; Vz: Apparent volume of distribution; CL: Total body clearance.

Metabolism and Biotransformation Pathways

The metabolic fate of this compound in the body is an area of ongoing investigation. While direct studies detailing the complete biotransformation pathways and identifying all specific metabolites are limited, some research provides indirect evidence of its metabolic effects.

A urinary metabonomics study conducted on rats with adenine-induced chronic renal failure, treated with ergone, revealed significant changes in the urinary metabolic profile. This suggests that ergone influences endogenous metabolic pathways. The study identified several significantly altered metabolites in the urine of the treated rats, including creatinine, proline, adrenosterone, taurine, creatine, phenylalanine, ornithine, dopamine, kynurenine, kynurenic acid, and 3-O-methyldopa. acs.org These changes point towards a disturbance in energy metabolism and amino acid metabolism, which may be related to the therapeutic mechanism of the compound. acs.org

However, it is important to note that this study focused on the changes in the host's metabolic profile in response to the compound, rather than identifying the direct metabolic products of this compound itself. Further research is required to fully elucidate the specific biotransformation pathways of this compound.

Excretion Profiles in Biological Fluids

Information regarding the excretion of this compound and its metabolites is emerging from preclinical studies. The primary route of excretion and the extent to which the parent compound and its metabolites are eliminated in urine and feces are critical aspects of its pharmacokinetic profile.

Comprehensive studies quantifying the excretion of radiolabeled this compound in both urine and feces over time are not yet available in the scientific literature. Such studies would be invaluable in determining the primary route and rate of elimination of this compound from the body.

Drug-Drug Interactions and Related Pharmacokinetic Research

Currently, there is no available information in the scientific literature regarding drug-drug interaction studies involving this compound. Research into its potential to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 family, has not been reported. Therefore, its potential to alter the pharmacokinetics of co-administered drugs is unknown.

Preclinical Efficacy and Safety Evaluation in in Vivo Models

Animal Models for Renal Injury Studies

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone (B1207531), has been evaluated in at least two distinct rat models of kidney disease, demonstrating protective effects against renal injury and fibrosis.

The primary models used are the adenine-induced chronic renal failure model and the aristolochic acid (AA)-induced nephropathy model. In the adenine-induced model, oral administration of adenine (B156593) to rats leads to chronic renal failure characterized by significant biochemical and histopathological changes. Studies have shown that treatment with ergone can prevent the progression of this renal injury and subsequent fibrosis. biosynth.comctdbase.org This was evidenced by improvements in blood biochemistry and kidney histopathology, alongside a notable shift in the metabolic profile of treated animals. biosynth.com A serum metabonomic analysis identified that ergone treatment altered the levels of key metabolites associated with renal failure, such as lysophosphatidylcholines, creatinine, and certain amino acids, suggesting a restorative effect on perturbed metabolic pathways. biosynth.com

In a separate model, ergone conferred protection against early renal injury in rats with nephropathy induced by aristolochic acid I (AAI). nih.gov AAI is known to cause a progressive tubulointerstitial nephropathy. Histopathological examination revealed that rats treated with ergone displayed fewer and less severe kidney lesions compared to the untreated group, indicating that the compound can mitigate tubulointerstitial injury and may prevent the subsequent development of renal fibrosis. biosynth.comnih.gov

Animal ModelInducing AgentKey FindingsObserved Effects of this compound
Chronic Renal Failure Model (Rat)AdenineProven to prevent the progression of renal injury and subsequent fibrosis. biosynth.com- Improved blood biochemistry and kidney histopathology.
  • Modulated serum metabolites (e.g., lysophosphatidylcholines, creatinine). biosynth.com
  • Aristolochic Acid (AA) Nephropathy Model (Rat)Aristolochic Acid I (AAI)Conferred protection against early renal injury. nih.gov- Reduced number and severity of kidney lesions.
  • Suggested prevention of tubulointerstitial injury. biosynth.comnih.gov
  • In Vivo Anticancer Efficacy Models

    The anticancer properties of this compound have been demonstrated in a murine model of liver cancer. The H22 tumor-bearing mouse model is a standard method for evaluating the in vivo antitumor effects of compounds.

    In a study utilizing this model, ICR mice were implanted with H22 hepatocarcinoma cells. Treatment with this compound resulted in a significant, dose-dependent inhibition of tumor growth. The high-dose group showed a tumor inhibition rate of 72.06%. Histological analysis of the tumor tissue from treated mice revealed significant cellular changes, including deformation, rupture, and widespread apoptosis (programmed cell death), in stark contrast to the tightly arranged, healthy tumor cells of the model group. This anti-tumor activity was further supported by the modulation of key proteins involved in cancer progression and apoptosis. Immunohistochemistry showed that the compound decreased the expression of the pro-survival protein Bcl-2 and the angiogenesis factor VEGF, while increasing the expression of the pro-apoptotic protein BAX.

    Animal ModelCancer TypeKey Efficacy EndpointMolecular Marker Modulation
    H22 Tumor-Bearing Mice (ICR Mice)Hepatocarcinoma (Liver Cancer)- Tumor inhibition rate of up to 72.06%.
  • Induction of tumor cell apoptosis (observed by HE and TUNEL staining).
  • - Decreased expression of VEGF and Bcl-2.
  • Increased expression of BAX.
  • Immunomodulatory Effects in Animal Models

    The immunomodulatory properties of this compound have been observed in conjunction with its anticancer effects in vivo. These effects suggest that the compound may not only target tumor cells directly but also enhance the host's anti-tumor immune response.

    In the H22 tumor-bearing mouse model, treatment with the compound led to a significant improvement in the thymus and spleen indices, which are general indicators of immune system health and are often compromised in cancer-bearing states. Furthermore, analysis of serum cytokines, which are key signaling molecules of the immune system, showed beneficial changes. The compound increased the levels of Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-6 (IL-6), cytokines that can promote the activity of immune cells like T-cells and NK cells against tumors. In parallel, it decreased the level of Vascular Endothelial Growth Factor (VEGF), which, in addition to promoting angiogenesis, can also suppress immune responses.

    While not an in vivo model, related in vitro studies support an anti-inflammatory mechanism. The compound was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells, with an IC50 value of 28.96 μM, indicating a direct effect on inflammatory pathways. nih.gov

    Model SystemFindingObserved Effects of this compound
    H22 Tumor-Bearing MiceOrgan Indices- Significantly improved thymus index.
  • Significantly improved spleen index.
  • Serum Cytokine Levels- Increased levels of IFN-γ, IL-2, and IL-6.
  • Decreased level of VEGF.
  • RAW 264.7 Macrophage Cells (In Vitro)Anti-inflammatory Activity- Inhibited nitric oxide (NO) production with an IC50 of 28.96 μM. nih.gov

    Diuretic Action in Rodent Models

    The diuretic effect of this compound is one of its most historically recognized properties, stemming from the traditional use of fungi like Polyporus umbellatus as diuretics. lgcstandards.com Preclinical studies in rodent models have substantiated this activity and provided insight into its mechanism.

    The compound's diuretic action was investigated in a specific rat model designed to simulate mineralocorticoid excess. The study used adrenalectomized rats (rats with adrenal glands removed) treated with deoxycorticosterone acetate (B1210297) (DOCA), a synthetic mineralocorticoid that promotes sodium and water retention and potassium excretion, mimicking the effects of aldosterone. In this specific model, this compound demonstrated a clear effect by reverting the urinary sodium-to-potassium (Na/K) ratio back towards a normal value. lgcstandards.com Notably, this effect was not observed in normal rats or in adrenalectomized rats that did not receive DOCA treatment. lgcstandards.com This specificity strongly suggests that the compound acts as an anti-aldosteronic agent, counteracting the effects of mineralocorticoids at the kidney level. lgcstandards.comcaltagmedsystems.co.uk

    Animal ModelKey FindingProposed Mechanism of Action
    Deoxycorticosterone Acetate (DOCA)-treated and Adrenalectomized RatsReverted the urinary Na/K ratio to ordinary values. lgcstandards.comAnti-aldosteronic; acts as a mineralocorticoid receptor antagonist. lgcstandards.com
    Normal RatsNo significant effect on Na or K content or Na/K ratio. lgcstandards.com-
    Adrenalectomized Rats (without DOCA)No significant effect on Na or K content or Na/K ratio. lgcstandards.com-

    Biotechnological Production and Strain Improvement Research

    Optimization of Mycelial Culture Conditions for Enhanced Production

    The production of Ergosta-4,6,8(14),22-tetraen-3-one through fungal fermentation is highly dependent on the specific culture conditions. Key factors such as nutrient sources, pH, and temperature play a crucial role in maximizing both mycelial growth and the yield of the target compound.

    Research on Polyporus umbellatus, a known producer of this steroid, has demonstrated that the choice of carbon source is a critical factor. Among various carbohydrates tested, starch was found to be the most effective for promoting mycelial biomass. nih.govresearchgate.net Further optimization of the starch concentration in the culture medium revealed a direct correlation between increasing starch levels and enhanced mycelial growth. nih.gov

    The pH of the culture medium and the incubation temperature are also vital parameters. Studies have identified an optimal pH of 4.5 and a temperature of 25°C for the flask culture of P. umbellatus mycelia, leading to maximal mycelial growth and ergone (B1207531) (a synonym for this compound) content. nih.govresearchgate.net Under these optimized conditions, significant increases in both biomass and product yield have been achieved.

    Interactive Data Table: Effect of Culture Conditions on P. umbellatus

    ParameterOptimal ValueObserved EffectReference
    Carbon SourceStarchMost effective for mycelial production. nih.govresearchgate.net
    pH4.5Optimal for mycelial growth and ergone production. nih.govresearchgate.net
    Temperature25°CResulted in maximum mycelial growth (3.8 g/l) and ergone content (29.8 µg/g). nih.gov

    Genetic Engineering Approaches for Biosynthetic Pathway Enhancement

    While optimization of culture conditions provides a foundational approach to enhancing production, genetic engineering offers a more targeted strategy to boost the biosynthesis of this compound. This compound is a triterpenoid, synthesized via the mevalonate (B85504) (MVA) pathway in fungi. nih.gov The MVA pathway is a complex series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), the universal precursors for all terpenoids.

    Strategies for metabolic engineering in fungi to increase terpenoid production generally focus on several key areas:

    Overexpression of rate-limiting enzymes: The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is widely recognized as a rate-limiting step in the MVA pathway. nih.gov Overexpressing the gene encoding for HMGR can lead to an increased flux through the pathway, thereby providing more precursors for the synthesis of downstream products like this compound.

    Blocking competing pathways: The precursors IPP and DMAPP are utilized in various metabolic pathways. By downregulating or knocking out genes in competing pathways, such as those for the synthesis of other sterols, the metabolic flux can be redirected towards the desired product.

    Enhancing the expression of pathway-specific enzymes: The final steps in the biosynthesis of this compound involve a series of modifications to the ergosterol (B1671047) backbone. Identifying and overexpressing the specific cytochrome P450 monooxygenases and other enzymes responsible for these conversions can significantly increase the final product yield.

    While specific genetic engineering studies on this compound are not yet widely published, the principles established in the metabolic engineering of other fungal terpenoids provide a clear roadmap for future research. rsc.orgnih.gov

    Co-culture Strategies for Increased Yield

    Co-culturing, the simultaneous cultivation of two or more microorganisms, has emerged as a promising strategy to enhance the production of secondary metabolites. nih.govrsc.org The interactions between different fungal species can induce the expression of otherwise silent biosynthetic gene clusters and stimulate the production of known compounds.

    A notable example of this strategy has been demonstrated with Polyporus umbellatus. When co-cultured with Armillariella mellea, a significant increase in both mycelial growth (3.5 g/l) and ergone production (86.9 µg/g) was observed. nih.govresearchgate.net This synergistic effect highlights the potential of interspecies interactions to unlock higher yields of this compound.

    The mechanisms underlying this increased production in co-culture are complex and can involve nutrient competition, the exchange of signaling molecules, and the induction of defense responses. frontiersin.org

    Interactive Data Table: Effect of Co-culture on P. umbellatus Production

    Co-culture PartnerMycelial GrowthErgone ProductionReference
    Armillariella mellea3.5 g/l86.9 µg/g nih.govresearchgate.net

    Stimulation of Production with Exogenous Factors (e.g., Alpha-terpineol)

    The addition of exogenous factors, or elicitors, to the culture medium is another strategy employed to stimulate the production of secondary metabolites. researchgate.netnih.gov These molecules can trigger stress responses in the fungus, leading to an upregulation of biosynthetic pathways.

    Alpha-terpineol (B3430122), a monoterpenoid alcohol found in many plant essential oils, has been investigated for its antifungal properties. nih.govnih.gov While its direct effect on stimulating this compound production has not been specifically documented, its known impact on fungal physiology suggests a potential role as an elicitor. As an antifungal agent, alpha-terpineol can induce stress in fungal cells, which may, in turn, activate defense mechanisms that include the enhanced synthesis of secondary metabolites like this compound. The production of this compound has been noted in various fungi, including Xylaria sp.. nih.gov

    The principle of using elicitors is well-established for other fungal and plant secondary metabolites. nih.govresearchgate.net For instance, fungal polysaccharides have been shown to act as elicitors, enhancing the production of flavonoids in plant cultures. nih.gov Future research could explore the potential of alpha-terpineol and other terpenoids as elicitors for the enhanced production of this compound in fungal fermentations.

    Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

    Spectroscopic Techniques (e.g., UV, IR, NMR, MS) for Structural Elucidation and Quantification

    Spectroscopic techniques are fundamental in identifying and characterizing Ergosta-4,6,8(14),22-tetraen-3-one.

    Ultraviolet (UV) Spectroscopy: This technique is valuable for quantification due to the compound's strong UV absorption. The conjugated tetraene system in this compound results in a characteristic UV absorption maximum. For instance, in a high-performance liquid chromatography (HPLC) method, UV detection was set at 350 nm to quantify the compound in rat plasma. nih.gov Another HPLC method for its determination in Polyporus umbellatus also utilized a detection wavelength of 350 nm. ingentaconnect.com

    Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The structure of this compound isolated from Xylaria sp. was elucidated in part by IR spectroscopy, which would reveal characteristic absorptions for the ketone (C=O) and alkene (C=C) functional groups. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are used to determine the precise connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the steroid's complex structure. nih.gov

    Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. nih.gov When coupled with chromatographic techniques like HPLC or UPLC, MS (as HPLC-MS or UPLC-MS) allows for highly sensitive and specific quantification, as well as the identification of metabolites in complex biological matrices. nih.govacs.org

    Spectroscopic Technique Application Key Findings
    UV Spectroscopy QuantificationCharacteristic absorption at 350 nm used for detection in HPLC methods. nih.govingentaconnect.com
    IR Spectroscopy Structural ElucidationConfirms the presence of key functional groups like ketones and alkenes. nih.gov
    NMR Spectroscopy Structural ElucidationProvides detailed information on the atomic connectivity and stereochemistry. nih.gov
    Mass Spectrometry Structural Elucidation & QuantificationDetermines the precise molecular weight and formula; enables sensitive quantification in biological samples when coupled with chromatography. nih.govnih.govacs.org

    Chromatographic Methods (e.g., HPLC, UPLC, HPTLC) for Purity and Quantification

    Chromatographic techniques are the cornerstone for separating this compound from complex mixtures and for its precise quantification.

    High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of this compound. A simple and specific HPLC-UV method was developed for its determination in rat plasma. This method utilized an Inertsil ODS-3 column with a mobile phase of methanol-water (99:1, v/v) and UV detection at 350 nm. nih.gov The method demonstrated good linearity, precision, and accuracy. nih.gov Another HPLC method was established for its quantification in the fungus Polyporus umbellatus, using a similar column and a mobile phase of methanol-water (96:4), also with UV detection at 350 nm. ingentaconnect.com

    Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-pressure version of HPLC, offers faster analysis times and better resolution. A UPLC system coupled with high-sensitivity mass spectrometry (UPLC-Q-TOF/MS) was employed in a serum metabonomic study to investigate the effects of this compound. nih.gov This powerful combination allowed for the detection and identification of various metabolites affected by the compound's administration. nih.gov

    High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a simpler and more rapid method for qualitative and semi-quantitative analysis. An HPTLC method has been developed to chemically discriminate between different plant species, where (22E)-Ergosta-4,6,8(14),22-tetraen-3-one was identified as a characteristic marker compound. nih.gov

    Chromatographic Method Matrix Key Parameters Application
    HPLC-UV Rat PlasmaColumn: Inertsil ODS-3; Mobile Phase: Methanol-Water (99:1); Detection: 350 nm. nih.govQuantification for pharmacokinetic studies. nih.gov
    HPLC-UV Polyporus umbellatusColumn: Inertsil ODS-3; Mobile Phase: Methanol-Water (96:4); Detection: 350 nm. ingentaconnect.comQuantification for quality control. ingentaconnect.com
    UPLC-Q-TOF/MS Rat Serum-Metabonomic studies to understand therapeutic mechanisms. nih.gov
    HPTLC Plant Material-Chemical fingerprinting and marker compound identification. nih.gov

    Spectrofluorometric Methods Utilizing Chemical Probes (e.g., Cerium(III)) for Biological Sample Analysis

    A sensitive spectrofluorometric method has been developed for the determination of this compound in biological samples using cerium(III) ions (Ce³⁺) as a fluorescent probe. nih.gov

    The principle of this method is based on the quenching of the fluorescence of Ce³⁺ ions upon the formation of a complex with this compound. nih.gov The fluorescence of Ce³⁺ is measured at an emission maximum of around 350 nm with excitation at 255 or 290 nm. nih.gov The decrease in fluorescence intensity is proportional to the concentration of the compound. This method has been successfully applied to quantify this compound in rat plasma, feces, and urine. nih.gov The linear ranges were found to be 1.31 to 4.50 μM for plasma, 1.12-9.87 μM for feces, and 1.28-3.42 μM for urine. nih.gov This technique offers a simple, rapid, and cost-effective alternative for quantitative analysis in biological matrices. nih.gov

    Application in Pharmacokinetic and Metabonomics Studies

    The analytical methods described above have been instrumental in conducting pharmacokinetic and metabonomic studies of this compound.

    Pharmacokinetic Studies: A validated HPLC-UV method was successfully used to study the pharmacokinetics of this compound in male Sprague-Dawley rats after a single oral administration. nih.gov The method allowed for the determination of the compound's concentration in plasma over time, providing crucial information about its absorption, distribution, metabolism, and excretion. nih.gov Similarly, the spectrofluorometric method using a Ce³⁺ probe was also developed for application in pharmacokinetic studies. nih.gov

    Metabonomics Studies: A serum metabonomic study based on UPLC-Q-TOF/MS was conducted to investigate the therapeutic mechanisms of this compound in a rat model of chronic renal failure. nih.gov This approach allowed for the comprehensive analysis of endogenous small-molecule metabolites in serum. The study identified significant changes in metabolites such as lysophosphatidylcholines, adenine (B156593), dopamine, creatinine, aspartic acid, and phenylalanine, suggesting that the compound's effects are related to the modulation of amino acid and lecithin (B1663433) metabolism. nih.gov

    Method Validation for Reproducibility and Accuracy in Research Settings

    For any analytical method to be considered reliable, it must undergo a thorough validation process to ensure its reproducibility and accuracy. The validation of analytical methods for this compound typically includes the assessment of the following parameters:

    Linearity: This establishes the relationship between the analytical signal and the concentration of the analyte. For the HPLC-UV method in rat plasma, the calibration curve was linear over the range of 0.1-2.0 µg/mL. nih.gov

    Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. The intra-day and inter-day precision for the HPLC-UV method showed a relative standard deviation (RSD) of less than 8.5%. nih.gov

    Accuracy: This refers to the closeness of the test results obtained by the method to the true value. The intra-day and inter-day accuracy for the HPLC-UV method ranged from 95.6% to 104%. nih.gov

    Recovery: This is the percentage of the true amount of analyte that is recovered by the analytical procedure. The mean extraction recovery for the HPLC-UV method was above 95% at low, medium, and high concentrations. nih.gov

    Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The lower limit of quantification for the HPLC-UV method was 0.1 µg/mL. nih.gov

    Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

    These validation parameters ensure that the data generated from the analysis of this compound are reliable and can be confidently used in research settings.

    Future Research Directions and Translational Perspectives

    Elucidation of Novel Molecular Targets and Signaling Pathways

    Initial research has revealed that Ergosta-4,6,8(14),22-tetraen-3-one exerts its cytotoxic effects on cancer cells through the induction of G2/M cell cycle arrest and apoptosis. chemfaces.comresearchgate.net The apoptotic mechanism is understood to involve both the intrinsic and extrinsic pathways, characterized by the activation of caspase-3, -8, and -9, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

    A significant future direction lies in the deeper exploration of its molecular interactions. A pivotal study identified this compound (referred to as YMGKI-2 in the research) as a potent agent against cancer-initiating cells (CICs) in head and neck squamous cell carcinoma. nih.gov This activity is achieved through the dual inactivation of STAT3 and Src activity, two critical signaling proteins involved in maintaining the properties of CICs. nih.gov Further investigation into the STAT3/Src axis in different cancer types could uncover a broader applicability for this targeted action. Additionally, the compound has been shown to inhibit nitric oxide (NO) production, suggesting a role in modulating inflammatory pathways that are often intertwined with cancer progression. nih.govchemfaces.com Future studies should aim to comprehensively map the upstream and downstream effectors of these pathways to identify new therapeutic vulnerabilities and potential biomarkers for patient stratification.

    Development of Advanced Delivery Systems and Formulation Strategies

    A major hurdle in translating lipophilic compounds like this compound into clinical use is their poor aqueous solubility, which can limit bioavailability and effective systemic distribution. nih.gov Consequently, the development of advanced delivery systems is a critical area of future research.

    Significant progress has already been made with the development of folate-targeted liposomes of this compound (FLE). magtechjournal.com In one study, these liposomes were formulated to an average particle size of 112 nm with an encapsulation efficiency of 73%. magtechjournal.com The formulation exhibited sustained-release characteristics in vitro and, importantly, demonstrated enhanced cytotoxicity against HeLa cells compared to the free compound. magtechjournal.com Pharmacokinetic studies in rats revealed that the liposomal formulation significantly increased the area under the curve (AUC) and prolonged the residence time of the compound in plasma. magtechjournal.com

    Other promising strategies include the use of PEGylated liposomes, which have been noted to enhance distribution and anti-tumor activity, and encapsulation within nanoparticles to reduce toxicity and improve entry into tumor cells. researchgate.netsci-hub.se Future work should focus on optimizing these nanoformulations for stability, targeted delivery to specific tissues (e.g., kidneys or tumors), and controlled release kinetics. nih.gov Exploring various lipid-based carriers, such as emulsions and solid lipid nanoparticles, could further expand the options for effective formulation. nih.gov

    Combinatorial Therapy Research with Conventional Agents

    The potential of this compound to be used in combination with existing cancer treatments represents a highly promising translational avenue. Research has shown that this compound can restore chemosensitivity in cancer cells, suggesting it could overcome acquired resistance to conventional drugs. nih.gov

    Specifically, in head and neck cancer models, combined treatment with this compound and conventional chemotherapy demonstrated an ability to overcome chemoresistance. nih.gov This is likely linked to its ability to target and promote the differentiation of cancer-initiating cells, which are often responsible for tumor recurrence and resistance. nih.gov Furthermore, related compounds found in "Omphalia capsules" have been used clinically in combination with chemotherapy agents like gemcitabine (B846) for advanced lung cancer, reportedly improving patient survival and reducing the toxicity of the chemotherapy. mdpi.com While these capsules contain a mixture of compounds, this evidence supports the principle of combining ergosterol-related molecules with standard care. Future research should systematically evaluate the synergistic effects of pure this compound with a wide range of conventional agents, including various chemotherapies, targeted therapies, and immunotherapies, across multiple cancer types.

    Exploration of Additional Therapeutic Applications

    While much of the focus has been on its anticancer properties, this compound has demonstrated a range of other biological activities that warrant further exploration.

    One of the most well-documented alternative applications is in nephroprotection. Preclinical studies have shown that it can prevent early renal injury and subsequent fibrosis in a rat model of aristolochic acid-induced nephropathy. chemfaces.comoup.comoup.com Its diuretic activity has also been reported, further highlighting its potential in treating kidney-related disorders. sci-hub.seresearchgate.net

    Beyond renal applications, the compound has shown immunomodulating activity and the ability to inhibit nitric oxide production, indicating potential uses in treating inflammatory conditions. nih.govchemfaces.com Furthermore, it has exhibited modest but broad-spectrum antifungal activity against several pathogenic fungi, as well as antibacterial effects. frontiersin.orgnrfhh.com Future research should delve into the mechanisms behind these activities to identify specific inflammatory or infectious diseases where this compound could be a viable therapeutic candidate.

    Large-Scale Preclinical and Potential Clinical Development Considerations

    The transition from a promising laboratory compound to a clinical drug requires rigorous and large-scale development. For this compound, a key consideration is the need for comprehensive preclinical toxicology and pharmacokinetic studies. rsc.orgajol.info While initial in vitro studies have shown a favorable selectivity index, with higher cytotoxicity against cancer cells than normal cells, more detailed in vivo safety evaluations are essential. researchgate.netnih.gov

    Preclinical efficacy has been established in rat models for kidney disease, and pharmacokinetic profiles have been improved with liposomal formulations. magtechjournal.comoup.com However, a significant gap exists in the form of long-term toxicity data and efficacy studies in more advanced, clinically relevant animal models of cancer. There are currently no registered clinical trials for pure this compound, and multiple reviews emphasize that further preclinical investigation is required to verify its safety and suitability as a drug candidate. sci-hub.senih.gov Another major consideration is the challenge of scalable production, as sourcing sufficient quantities from natural fungi for large-scale trials and potential commercialization is often not feasible, pointing towards the need for synthetic production methods. nrfhh.com

    Advancements in Synthetic Biology for Sustainable Production

    The natural origin of this compound from various fungi presents both an opportunity and a challenge. nih.gov While it confirms its biological origin, reliance on extraction from natural or cultured fungi is often low-yielding and difficult to scale for pharmaceutical production. nrfhh.com Synthetic biology offers a sustainable and scalable alternative.

    This compound is a known metabolite of ergosterol (B1671047). nih.govresearchgate.net The biosynthetic pathway for ergosterol is well-elucidated, particularly in the yeast Saccharomyces cerevisiae. nih.gov Extensive research in metabolic engineering has successfully created yeast strains that overproduce ergosterol. nih.gov These efforts involve the targeted overexpression of key genes in the ergosterol pathway, such as tHMG1 (which increases the supply of precursors) and transcription factors like UPC2-1 (which upregulates multiple ERG genes). nih.govresearchgate.net

    The future of this compound production lies in harnessing these engineered yeast platforms. By introducing the specific enzymes responsible for converting the overproduced ergosterol into the final ergone (B1207531) product, it will be possible to develop robust microbial cell factories. This approach would enable large-scale, cost-effective, and sustainable production through fermentation, thereby overcoming a critical bottleneck for preclinical and potential clinical development. nih.gov

    Q & A

    Q. What experimental models are used to evaluate the cytotoxic activity of ergosta-4,6,8(14),22-tetraen-3-one in cancer research?

    Methodological Answer: In vitro cytotoxicity is typically assessed using human cancer cell lines (e.g., HepG2 hepatocellular carcinoma, gastric cancer cells) via MTT or CCK-8 assays to measure cell viability. For mechanistic studies, flow cytometry with Annexin V/PI staining quantifies apoptosis, while cell cycle arrest (e.g., G2/M phase) is analyzed using propidium iodide staining . In vivo efficacy is tested in xenograft models, such as H22 tumor-bearing mice, where tumor volume and weight are monitored alongside histopathological analysis .

    Q. How is this compound identified and quantified in plant or fungal extracts?

    Methodological Answer: High-performance thin-layer chromatography (HPTLC) combined with DNA barcoding (ITS2 and trnL-F regions) distinguishes species-specific sources like Arnebia euchroma and Lithospermum erythrorhizon. Quantitative analysis employs HPLC with fluorescence detection (HPLC-FLD) or LC-MS/MS, achieving sensitivities down to ng/mL levels in biological matrices . For structural confirmation, NMR (1H and 13C) and GC-MS are utilized .

    Q. What pharmacological activities have been demonstrated for this compound beyond anticancer effects?

    Methodological Answer: this compound exhibits diuretic properties in rat models of chronic kidney disease (CKD), measured via urine output and serum creatinine levels. Anti-inflammatory activity is assessed through COX-1/2 inhibition assays, while antimicrobial effects are tested using MIC (minimum inhibitory concentration) assays against bacterial/fungal strains .

    Advanced Research Questions

    Q. How do metabonomic studies elucidate the therapeutic effects of this compound on chronic renal failure?

    Methodological Answer: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) in MSE data collection mode is employed to profile urinary and serum metabolites. Key biomarkers (e.g., hippurate, citrate) are identified using multivariate analysis (PCA, OPLS-DA), revealing pathways like tricarboxylic acid cycle disruption in adenine-induced CKD rats. Intervention studies show normalization of metabolite levels post-treatment .

    Q. What challenges exist in optimizing the pharmacokinetic profile of this compound for clinical translation?

    Methodological Answer: Poor aqueous solubility and rapid clearance limit bioavailability. Strategies include PEGylated liposomal formulations to enhance plasma half-life, validated via LC-MS/MS pharmacokinetic studies in rats. Tissue distribution analyses (e.g., liver, kidney) are conducted using HPLC-APCI-MS/MS, while protein binding is quantified via equilibrium dialysis and fluorescence spectroscopy .

    Q. How can combinatorial therapies enhance the antitumor efficacy of this compound?

    Methodological Answer: Synergistic effects are tested with chemotherapeutics (e.g., cisplatin) using Chou-Talalay combination index (CI) assays. In hepatocellular carcinoma models, this compound downregulates anti-apoptotic BCL-2 proteins, validated via Western blotting, while folate-functionalized nanoparticles improve tumor-targeted delivery .

    Methodological Considerations

    Q. What analytical techniques are recommended for resolving contradictions in reported bioactivities?

    Methodological Answer: Discrepancies in cytotoxicity data (e.g., IC50 variations across cell lines) require rigorous standardization of assay conditions (e.g., exposure time, serum concentration). Orthogonal validation via RNA sequencing or CRISPR-Cas9 knockout of target genes (e.g., p53, caspase-3) can confirm mechanistic pathways .

    Q. How are advanced lipidomics platforms applied to study this compound’s interactions with cellular membranes?

    Methodological Answer: Ion mobility-mass spectrometry (IM-MS) coupled with UPLC separates lipid species (e.g., phospholipids, sterols) in HepG2 cells. Molecular docking simulations (AutoDock Vina) predict binding affinities to membrane proteins like BCL-2, validated via surface plasmon resonance (SPR) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.